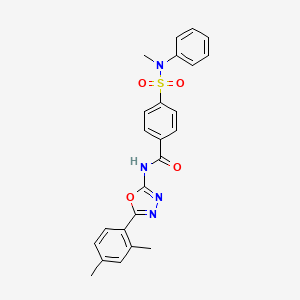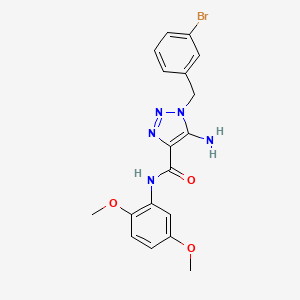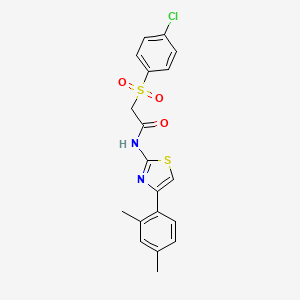![molecular formula C20H18N2O3S B2939949 (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 941871-64-3](/img/structure/B2939949.png)
(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactions and Synthesis
The study of photoreactions, as demonstrated by Mahran et al. (1983), investigates the photolysis of related thiazolyl compounds, leading to the formation of various products, indicating the potential for photochemical applications in synthesizing complex molecules (M. R. Mahran, M. Sidky, H. Wamhoff, 1983). Similarly, Gabriele et al. (2006) described a new synthesis route for dihydrobenzo[d]oxazine derivatives, showcasing the versatility of thiazole-based compounds in organic synthesis (B. Gabriele, G. Salerno, L. Veltri, R. Mancuso, Zhiyu Li, A. Crispini, Anna Bellusci, 2006).
Antimicrobial and Anticancer Activity
Compounds with thiazole and benzothiazole moieties have been investigated for their antimicrobial and anticancer activities. For instance, Tiwari et al. (2017) explored the anticancer evaluation of thiadiazole and benzamide hybrids, indicating the therapeutic potential of such compounds in treating cancer (S. Tiwari, S. Siddiqui, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2017). Moreover, Song et al. (2017) synthesized and evaluated 1,3,4-oxadiazole thioether derivatives for their antibacterial activities, showcasing the potential of thiazole derivatives as antibacterial agents (Xianpeng Song, Pei Li, Mingwei Li, Anming Yang, Lu Yu, Liangzhi Luo, D. Hu, B. Song, 2017).
Corrosion Inhibition
Research by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments highlights the application of these compounds in industrial processes to protect metals from corrosion, further illustrating the utility of benzothiazole derivatives in practical applications (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Structural Studies and Material Science
The structural analysis and characterization of benzamide derivatives, as conducted by Kranjc et al. (2011), provide insights into the molecular architecture and potential material science applications of such compounds, including their role in forming stable complexes and interactions (K. Kranjc, M. Kočevar, F. Perdih, 2011).
properties
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-5-10-22-15-8-6-13(2)11-18(15)26-20(22)21-19(23)14-7-9-16(24-3)17(12-14)25-4/h1,6-9,11-12H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSAJDPIIREBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)


![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)


![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)